An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
An In-depth Technical Guide to trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, a key intermediate in the fields of materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.
Core Properties
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is a white crystalline powder.[1] Its rigid bicyclohexyl core structure, combined with the terminal propyl and carboxylic acid groups, imparts unique physicochemical properties that are valuable in various applications.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its application, particularly in the synthesis of liquid crystals, where thermal stability and specific mesophase behavior are paramount.
| Property | Value | Source(s) |
| CAS Number | 65355-32-0 | [1][3][4] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][3][4] |
| Molecular Weight | 252.39 g/mol | [1][3][4] |
| Melting Point | 200 °C | [1] |
| Boiling Point (Predicted) | 370.9 ± 10.0 °C | [1] |
| Density (Predicted) | 0.998 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.90 ± 0.10 | [1] |
| Solubility | Chloroform, Methanol (Sparingly) |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen environments in the molecule, confirming the presence of the propyl chain, the cyclohexyl rings, and the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present, notably the characteristic C=O and O-H stretching vibrations of the carboxylic acid group.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information on the fragmentation pattern, further confirming the structure.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid are often proprietary. However, based on patent literature and general organic chemistry principles, the following sections outline plausible methodologies.
Synthesis
A common route for the synthesis of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids involves the hydrogenation of the corresponding biphenyl derivative. A Chinese patent describes a method for producing 4'-propyl-bicyclohexyl-4-carboxylic acid.[6]
Reaction Scheme:
Figure 1: General synthesis workflow for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
Detailed Methodology (based on patent CN101550077B): [6]
-
Hydrogenation: The starting material, 4'-propyl-biphenyl-4-carboxylic acid, is subjected to hydrogenation. This is typically carried out in an autoclave under hydrogen pressure. A suitable catalyst, such as Ruthenium on carbon (Ru/C), is employed. The reaction is conducted in a suitable solvent at elevated temperature and pressure (e.g., 125°C for 16 hours) to ensure the complete saturation of the aromatic rings.
-
Work-up and Extraction: After the reaction, the mixture is cooled, and the catalyst is removed by filtration. Water is added to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a saturated brine solution.
-
Isolation: The organic layer is concentrated under reduced pressure to yield the crude product.
Purification
Purification is critical to achieve the high purity required for applications like liquid crystal displays. The primary goal is to isolate the desired trans,trans isomer from any cis isomers that may have formed during the synthesis.
Methodology (based on patent CN101671242B for a similar compound): [7]
-
Filtration: The crude product may be purified by suction filtration.
-
Solvent Removal: The filtered product is then subjected to vacuum desolvation to remove any residual solvent.
-
Recrystallization (General Method): A common technique for purifying solid organic compounds is recrystallization. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial and is determined empirically.
Purity Analysis
The purity of the final product, particularly the isomeric ratio, is typically determined using chromatographic techniques.
Methodology:
-
Gas Chromatography (GC): As mentioned in patent literature, GC is a suitable method for analyzing the cis/trans isomer ratio of the product.[6]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are standard techniques for the purity analysis of liquid crystal intermediates.[8][9] They can be used to separate the target compound from starting materials, by-products, and other isomers.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.[10]
Applications
The primary application of trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid is as an intermediate in the synthesis of liquid crystals.[2][11]
Liquid Crystal Synthesis
The carboxylic acid group can be readily esterified with various alcohols (often phenols) to produce a wide range of liquid crystalline compounds with different mesophase properties. The rigid bicyclohexyl core provides thermal stability and influences the optical anisotropy of the final liquid crystal molecule.[11]
Esterification Workflow:
Figure 2: General workflow for the esterification of the title compound in liquid crystal synthesis.
A common laboratory method for esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[12][13] This method is advantageous as it can be performed under mild conditions.[12] Alternatively, the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, can also be employed.[14]
Potential Pharmaceutical Applications
While this specific molecule has not been extensively studied for its biological activity, related compounds containing a cyclohexyl carboxylic acid moiety have shown promise. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been reported to exhibit anti-inflammatory and antiproliferative activities.[15][16] This suggests that trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid could serve as a valuable building block in drug discovery programs.[2]
Hypothetical Signaling Pathway
Based on the observed anti-inflammatory effects of similar cyclohexene carboxylic acid derivatives, which include the inhibition of pro-inflammatory cytokine production, a hypothetical signaling pathway can be proposed.[15][16] It is important to note that this is a speculative model and requires experimental validation for trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid.
Figure 3: Hypothetical anti-inflammatory signaling pathway.
This diagram illustrates a potential mechanism where the compound could interfere with an intracellular signaling cascade (such as the NF-κB pathway) that is activated by an inflammatory stimulus at a cell surface receptor. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory genes and, consequently, a decrease in the production of cytokines like TNF-α and IL-6.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid | C16H28O2 | CID 793726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid(65355-32-0) 1H NMR [m.chemicalbook.com]
- 6. CN101550077B - Manufacturing method of bicyclohexyl derivative - Google Patents [patents.google.com]
- 7. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
- 9. [PDF] Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography ( UPC 2 ) with PDA Detection | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. athabascau.ca [athabascau.ca]
- 15. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
